molecular formula C21H20ClN5O B2615012 2-chloro-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide CAS No. 1396686-39-7

2-chloro-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide

Cat. No.: B2615012
CAS No.: 1396686-39-7
M. Wt: 393.88
InChI Key: ZAALKKVVENWEJB-UHFFFAOYSA-N
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Description

2-chloro-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated benzamide group and a phenylpiperazine moiety attached to a pyrimidine ring

Mechanism of Action

Target of Action

The primary target of the compound 2-chloro-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide is acetylcholinesterase (AChE). AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

This compound acts as an inhibitor of AChE. It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Biochemical Pathways

The action of this compound affects the cholinergic neurotransmission pathway. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in its concentration. This enhances the transmission of signals in neurons that use acetylcholine as a neurotransmitter, which are involved in various cognitive functions .

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission. This can result in improved cognitive function, making it a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, ensuring consistent quality control, and implementing cost-effective measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and potentially its biological activity.

    Coupling Reactions: The phenylpiperazine moiety can engage in coupling reactions, forming more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases or acids for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

2-chloro-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its potential as a selective acetylcholinesterase inhibitor highlights its therapeutic relevance, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-chloro-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O/c22-18-9-5-4-8-17(18)21(28)25-19-14-20(24-15-23-19)27-12-10-26(11-13-27)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2,(H,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAALKKVVENWEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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